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Abstract

SHR2415 is a potent and selective inhibitor of Extracellular signal-regulated kinases 1 and 2
(ERK1/2), key components of the RAS-RAF-MEK-ERK signaling pathway.[1][2] Dysregulation
of this pathway is a critical factor in the development and proliferation of numerous cancers,
making ERK1/2 a compelling therapeutic target.[1] This technical guide provides a
comprehensive overview of the discovery, synthesis, and preclinical evaluation of SHR2415, a
novel pyrrole-fused urea scaffold inhibitor. The information presented herein is intended to
support researchers, scientists, and drug development professionals in their understanding and
potential application of this compound.

Introduction

The RAS-RAF-MEK-ERK (MAPK) signaling pathway plays a crucial role in regulating cellular
processes such as proliferation, survival, differentiation, and migration.[1] Oncogenic mutations
in genes like RAS and RAF lead to constitutive activation of this pathway, promoting malignant
transformation and tumor growth.[1] While inhibitors targeting upstream kinases like BRAF and
MEK have demonstrated clinical efficacy, the development of drug resistance, often through the
reactivation of ERK, remains a significant challenge.[1] This has spurred the development of
direct ERK1/2 inhibitors as a promising strategy to overcome both intrinsic and acquired
resistance to upstream inhibitors. SHR2415 emerged from a drug discovery program aimed at
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identifying novel, potent, and selective ERK1/2 inhibitors with favorable pharmacokinetic
profiles.[1]

Mechanism of Action

SHR2415 is a highly potent inhibitor of both ERK1 and ERK2.[3][4] It exerts its therapeutic
effect by binding to these kinases and preventing their activation by MEK1 and MEK2.[1] This,
in turn, blocks the downstream signaling cascade that promotes cancer cell proliferation and
survival.[1] The inhibitory activity of SHR2415 has been demonstrated in both biochemical and
cellular assays.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data for SHR2415, demonstrating its
potency and pharmacokinetic profile.

Table 1: Biochemical and Cellular Activity of SHR2415

Parameter Value Cell Line Reference
ERK1 IC50 2.8 nM - [31[4]
ERK2 IC50 5.9 nM - [31[4]
Colo205 Cell

44.6 nM Colo205 [3][4]

Proliferation IC50

PRSK/tRSK 1C50 223.6 M - [1]

Table 2: In Vivo Efficacy of SHR2415 in Colo205 Xenograft Model

Tumor Growth Inhibition

Dose Reference
(TGI)

25 mg/kg 112% [1]

50 mg/kg Efficacy plateau suggested [1]

Table 3: Pharmacokinetic Profile of SHR2415
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Species Administration Dose Key Findings Reference

Favorable PK
. profile, low
Mouse V. 1 mg/kg [3]
clearance, good

in vivo exposure

Favorable PK
profile, low

p.o. 2 mg/kg [3]
clearance, good

in vivo exposure

Favorable PK
) profile, low
Rat [AYA 1 mg/kg [3]
clearance, good

in vivo exposure

Favorable PK
profile, low

p.o. 2 mg/kg [3]
clearance, good

in vivo exposure

Favorable PK
profile, low

Dog p.o. 2 mg/kg [3]
clearance, good

in vivo exposure

Experimental Protocols
Synthesis of SHR2415

The synthesis of SHR2415 is a six-step process starting from a commercially available chiral
alcohol.[1] The key steps involve the formation of a pyrrole-fused urea scaffold.[1]

Detailed Methodologies:

e TBS Protection: The commercially available chiral alcohol (24) is protected with a tert-
Butyldimethylsilyl (TBS) group.[1]
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e Reductive Amination: The protected alcohol undergoes reductive amination with aldehyde 26
to yield compound 27.[1]

e Cyclization: Urea formation is achieved through cyclization under basic conditions to produce
compound 28.[1]

e Miyaura Borylation: Compound 28 is subjected to Miyaura borylation to provide the boronic
ester (29).[1]

e Suzuki Coupling: The boronic ester (29) is coupled with intermediate 30 to deliver compound
31.[1]

o Deprotection: The final step involves the removal of the TBS protecting group under acidic
conditions to yield SHR2415.[1]

ERK1/2 Inhibition Assay (Biochemical)

The biochemical potency of SHR2415 against ERK1 and ERK2 was determined using a kinase
inhibition assay. While the specific protocol for SHR2415 is not detailed in the provided search
results, a general methodology for such an assay would involve:

e Reagents: Recombinant human ERK1 and ERK2 enzymes, a suitable substrate (e.g., myelin
basic protein), ATP, and a detection reagent.

e Procedure:

[¢]

SHR2415 is serially diluted to various concentrations.

[e]

The inhibitor is pre-incubated with the ERK enzyme.

o

The kinase reaction is initiated by the addition of ATP and the substrate.

[¢]

The reaction is allowed to proceed for a defined period at a specific temperature.

[¢]

The reaction is stopped, and the amount of phosphorylated substrate is quantified using a
suitable detection method (e.g., fluorescence, luminescence, or radioactivity).
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o IC50 values are calculated by plotting the percent inhibition against the logarithm of the
inhibitor concentration.

Cell Proliferation Assay (Colo205)

The anti-proliferative activity of SHR2415 was assessed in the Colo205 human colorectal
cancer cell line.[1] A typical protocol for a cell proliferation assay is as follows:

o Cell Culture: Colo205 cells are maintained in an appropriate growth medium supplemented
with fetal bovine serum and antibiotics.

e Procedure:
o Cells are seeded into 96-well plates and allowed to adhere overnight.
o The cells are then treated with various concentrations of SHR2415.

o After a specified incubation period (e.g., 72 hours), a reagent to measure cell viability
(e.g., CellTiter-Glo®, MTS, or resazurin) is added to each well.

o The signal, which is proportional to the number of viable cells, is measured using a plate
reader.

o IC50 values are determined by fitting the dose-response data to a sigmoidal curve.

In Vivo Efficacy Study (Colo205 Xenograft Model)

The in vivo anti-tumor efficacy of SHR2415 was evaluated in a mouse xenograft model using
the Colo205 cell line.[1]

e Animal Model: Balb/c mice are used for this study.[1]
e Procedure:
o Colo205 cells are subcutaneously implanted into the mice.

o Once the tumors reach a palpable size, the mice are randomized into vehicle control and
treatment groups.
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[e]

SHR2415 is administered orally once daily at doses of 25 and 50 mg/kg for a specified
duration (e.g., 14 days).[1][3]

[e]

Tumor volume and body weight are measured regularly throughout the study.

o

At the end of the study, the tumors are excised and weighed.

[¢]

Tumor Growth Inhibition (TGI) is calculated to assess the efficacy of the treatment.
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Caption: The RAS-RAF-MEK-ERK signaling pathway and the inhibitory action of SHR2415 on
ERK1/2.

Synthesis Workflow

Caption: Key steps in the multi-step synthesis of SHR2415.

Preclinical Evaluation Workflow

Caption: The preclinical evaluation workflow for SHR2415.

Conclusion

SHR2415 is a novel, potent, and selective ERK1/2 inhibitor with a promising preclinical profile.
[1] Its demonstrated activity in both in vitro and in vivo models suggests its potential as a
therapeutic agent for cancers driven by the MAPK pathway.[1] The favorable pharmacokinetic
properties of SHR2415 across multiple species further support its development.[1][3] Further
preclinical studies, including evaluation in additional cancer cell lines and in combination with
other MAPK inhibitors, are warranted to fully elucidate its therapeutic potential.[1] As of the
current information, there is no publicly available data on the clinical trial status of SHR2415.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b12397365#discovery-and-synthesis-of-shr2415]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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